S-(4-Chlorobutyl) diethylcarbamothioate
Description
S-(4-Chlorobutyl) diethylcarbamothioate is a thiocarbamate derivative characterized by a diethylcarbamothioate group (C₅H₁₀NOS) linked to a 4-chlorobutyl chain (C₄H₈Cl). Its molecular formula is C₉H₁₈ClNOS, with a molecular weight of 235.76 g/mol. Thiocarbamates are widely studied for their pesticidal properties, acting as herbicides, fungicides, or insecticides through inhibition of lipid biosynthesis or enzyme disruption .
The 4-chlorobutyl substituent distinguishes it from aromatic thiocarbamates, influencing its physicochemical properties (e.g., lipophilicity, volatility) and environmental behavior. Its synthesis likely involves nucleophilic substitution between 4-chlorobutyl chloride and sodium diethylcarbamothioate, a method analogous to other thiocarbamate syntheses .
Properties
CAS No. |
86433-27-4 |
|---|---|
Molecular Formula |
C9H18ClNOS |
Molecular Weight |
223.76 g/mol |
IUPAC Name |
S-(4-chlorobutyl) N,N-diethylcarbamothioate |
InChI |
InChI=1S/C9H18ClNOS/c1-3-11(4-2)9(12)13-8-6-5-7-10/h3-8H2,1-2H3 |
InChI Key |
KEBQOETYOSPXCE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)SCCCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Chlorobutyl) diethylcarbamothioate typically involves the reaction of 4-chlorobutyl chloride with diethylcarbamothioic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction parameters to ensure consistency and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
S-(4-Chlorobutyl) diethylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S-(4-Chlorobutyl) diethylcarbamothioate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the formulation of pesticides and herbicides due to its effectiveness in controlling weeds and pests.
Mechanism of Action
The mechanism of action of S-(4-Chlorobutyl) diethylcarbamothioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its desired effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Differences:
Aromatic analogs (orbencarb, thiobencarb) exhibit enhanced UV stability due to conjugated benzene rings, whereas the aliphatic chain in this compound may increase susceptibility to oxidative degradation .
Applications :
- Orbencarb and thiobencarb are commercial herbicides, while the target compound’s use remains speculative. Its aliphatic structure may favor systemic action in plants, similar to thiocarbamate herbicides like EPTC .
- 4-Chlorobutyl thiocyanate (C₅H₈ClNS), a structural analog with a thiocyanate group, is reactive in hydrolysis and oxidation reactions, unlike the more stable carbamothioate group .
Synthesis Pathways :
- The target compound shares synthesis routes with 4-chlorobutyl thiocyanate, involving halogenated intermediates and nucleophilic substitution. However, the carbamothioate group requires diethylamine and carbon disulfide precursors, unlike thiocyanate’s cyanide-based synthesis .
Physicochemical and Environmental Behavior
Table 2: Property Comparison
| Property | This compound | Orbencarb | Thiobencarb |
|---|---|---|---|
| Molecular Weight (g/mol) | 235.76 | 257.78 | 257.78 |
| Water Solubility | Low (estimated <50 mg/L) | 30 mg/L | 28 mg/L |
| LogP (Lipophilicity) | ~3.5 (predicted) | 3.8 | 4.1 |
| Melting Point | Not reported | 36–38°C | 72–74°C |
- Degradation : Unlike orbencarb and thiobencarb, which degrade via photolysis and microbial action, the target compound may undergo faster hydrolysis due to its flexible chain .
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